2-(4-bromo-2-methoxyphenyl)-2-oxoaceticacid

Description

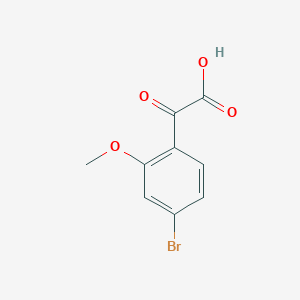

2-(4-Bromo-2-methoxyphenyl)-2-oxoacetic acid is an α-ketoacid derivative featuring a phenyl ring substituted with a bromine atom at the para position and a methoxy group at the ortho position. The oxoacetic acid moiety (-C(=O)COOH) confers acidity and reactivity, making it valuable in organic synthesis, pharmaceutical intermediates, and coordination chemistry. Its structure combines electronic effects from the electron-withdrawing bromine and electron-donating methoxy group, influencing its physicochemical properties and reactivity .

Properties

IUPAC Name |

2-(4-bromo-2-methoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRAMQVBIHXPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenyl)-2-oxoacetic acid typically involves the bromination of 2-methoxyphenylacetic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 4-bromo-2-methoxybenzoic acid or 4-bromo-2-methoxybenzaldehyde.

Reduction: Formation of 2-(4-bromo-2-methoxyphenyl)-2-hydroxyacetic acid.

Substitution: Formation of 2-(4-substituted-2-methoxyphenyl)-2-oxoacetic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-bromo-2-methoxyphenyl)-2-oxoacetic acid has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties. A study demonstrated that certain analogs could inhibit the proliferation of cancer cells by inducing apoptosis, highlighting its potential as an anticancer agent.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations.

Table 1: Synthetic Applications

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Amino derivatives |

| Cyclization | Formation of cyclic compounds | Isoquinoline derivatives |

| Esterification | Reaction with alcohols to form esters | Methyl or ethyl esters |

Biological Studies

The compound has shown promise in biological research, particularly in studies focusing on enzyme inhibition and receptor interaction.

Case Study: Enzyme Inhibition

A study explored the inhibition of specific enzymes related to metabolic pathways. The results indicated that 2-(4-bromo-2-methoxyphenyl)-2-oxoacetic acid could effectively inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes .

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenyl)-2-oxoacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl-2-Oxoacetic Acids

2-(4-Bromophenyl)-2-Oxoacetic Acid (CAS 7099-87-8)

- Structural Difference : Lacks the 2-methoxy group present in the target compound.

- Reactivity : The absence of the methoxy group reduces electron-donating effects, leading to lower solubility in polar solvents compared to the methoxy-containing analog.

- Synthetic Utility : Used in palladium-catalyzed decarboxylative cyclizations (e.g., with 2-iodobiphenyls) to generate dibenzofurotropones .

- Similarity Score : 0.91 (based on structural similarity algorithms) .

2-(4-Chlorophenyl)-2-Oxoacetic Acid (CAS 102110)

- Structural Difference : Chlorine replaces bromine at the para position.

- Electronic Effects : Chlorine’s weaker electron-withdrawing nature results in slightly higher acidity (pKa ~1.5) compared to the bromo analog.

- Applications : Intermediate in the synthesis of 3-hydroxyisoindolin-1-ones via room-temperature Pd-catalyzed reactions .

2-(3-Bromophenyl)-2-Oxoacetic Acid (CAS 7194-78-7)

Methoxy-Substituted Analogs

2-(4-Methoxyphenyl)-2-Oxoacetic Acid (CID 584714)

- Structural Difference : Methoxy group at the para position instead of ortho.

- Physicochemical Properties : Higher solubility in water due to the para-methoxy group’s stronger electron-donating effect.

- Applications : Used in collision cross-section studies for structural analysis .

2-(6-Methoxynaphthalen-2-yl)-2-Oxoacetic Acid (CAS 1457766-35-6)

- Structural Difference : Naphthalene ring replaces phenyl, with methoxy at position 4.

- Applications: Potential use in pharmaceuticals due to enhanced aromatic stability and lipophilicity .

Heteroaryl and Functionalized Derivatives

2-Oxo-2-(Thiophen-2-yl)Acetic Acid

- Structural Difference : Thiophene replaces the phenyl ring.

- Reactivity : The sulfur atom enhances conjugation, lowering the pKa (~1.2) compared to phenyl analogs.

- Applications : Substrate in Pd-catalyzed reactions for arylglyoxylic amides .

2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid

Comparative Data Table

Key Research Findings

- Electronic Effects: The 2-methoxy group in the target compound increases electron density at the phenyl ring, enhancing stability in radical reactions compared to non-methoxy analogs .

- Steric Considerations : Ortho-substitution introduces steric hindrance, reducing reaction yields in Pd-catalyzed couplings compared to para-substituted derivatives (e.g., 45–54% vs. 77% for 2-(4-chlorophenyl)-2-oxoacetic acid) .

- Biological Relevance : Bromine’s presence may improve bioavailability in drug candidates by enhancing lipophilicity, as seen in HIV-1 entry inhibitors .

Biological Activity

2-(4-Bromo-2-methoxyphenyl)-2-oxoacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-bromo-2-methoxyphenyl)-2-oxoacetic acid is C9H9BrO3, with a molecular weight of approximately 245.07 g/mol. The structure features a bromine atom and a methoxy group attached to a phenyl ring, contributing to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-bromo-2-methoxyphenyl)-2-oxoacetic acid exhibit significant antimicrobial properties. For instance, studies focusing on related phenyl derivatives have shown effectiveness against various bacterial strains, suggesting that the bromine and methoxy substituents may enhance antimicrobial efficacy .

Anticancer Potential

Several studies have highlighted the anticancer potential of compounds containing similar structural motifs. For example, derivatives with the methoxy group have been shown to inhibit the proliferation of cancer cells in vitro. The mechanism often involves the induction of apoptosis in cancer cell lines, making these compounds promising candidates for further development as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it has been studied as an inhibitor of falcipain-2, an enzyme associated with malaria parasites. This inhibition disrupts the parasite's life cycle, indicating potential use in antimalarial therapies .

The biological activity of 2-(4-bromo-2-methoxyphenyl)-2-oxoacetic acid can be attributed to several mechanisms:

- Interaction with Biological Macromolecules : The compound may interact with proteins or nucleic acids, altering their function or stability.

- Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways, leading to cell death.

- Enzyme Inhibition : By binding to active sites of target enzymes, it prevents substrate interactions, thereby inhibiting enzymatic activity.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of 2-(4-bromo-2-methoxyphenyl)-2-oxoacetic acid against several cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 5 µM against human melanoma cells, demonstrating significant anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds. The results showed that derivatives containing the bromo and methoxy groups effectively inhibited the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.